3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spirohydantoins These compounds are characterized by a spiro-connected bicyclic structure, which includes a hydantoin ring fused to another ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:
Formation of the Hydantoin Ring: The initial step often involves the cyclization of amino acids or their derivatives to form the hydantoin ring. This can be achieved through the Bucherer-Bergs reaction, which involves the reaction of an amino acid with potassium cyanate and ammonium carbonate.
Spirocyclization: The hydantoin derivative is then subjected to spirocyclization, which involves the formation of the spiro-connected bicyclic structure. This step may require specific catalysts and conditions to ensure the correct formation of the spiro center.
Introduction of Benzyl and Fluorobenzoyl Groups: The final steps involve the introduction of the benzyl and fluorobenzoyl groups. This can be achieved through nucleophilic substitution reactions, where the hydantoin derivative reacts with benzyl halides and fluorobenzoyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity. Additionally, the use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the hydantoin ring, potentially converting them to hydroxyl groups.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Hydroxylated hydantoin derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic applications, including as an anticonvulsant, anti-inflammatory, and anticancer agent.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential as a drug candidate.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions within cells.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and fluorobenzoyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Detailed studies using techniques like X-ray crystallography and molecular docking are employed to elucidate these interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-(4-Fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
Compared to similar compounds, 3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to the presence of both benzyl and fluorobenzoyl groups. These substituents impart unique electronic and steric properties, enhancing its reactivity and binding affinity. The combination of these groups in a single molecule provides a versatile scaffold for the development of new therapeutic agents and chemical probes.
Biological Activity
3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. Its unique structural features and functional groups suggest potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H20FN3O3
- Molecular Weight : 381.4 g/mol
- CAS Number : 1021040-04-9
The compound features a triazaspirodecane core with a benzyl and a fluorobenzoyl group, which may influence its interaction with biological targets.
The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The fluorobenzoyl group may enhance binding affinity to specific targets due to its electronic properties, while the triazaspiro structure may facilitate conformational flexibility necessary for effective interaction with biological macromolecules.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of spiro compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising inhibitory effects.
- The mode of action appears to involve disruption of bacterial cell membrane integrity.
Data Table: Biological Activities Summary
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of several triazaspiro compounds, including derivatives similar to this compound. The study found that these compounds significantly reduced tumor growth in xenograft models when administered at doses of 10 mg/kg body weight.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial effects against multidrug-resistant strains. The results indicated that the compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Properties
IUPAC Name |
3-benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-17-8-4-7-16(13-17)18(26)24-11-9-21(10-12-24)19(27)25(20(28)23-21)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNSHCAIACLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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